molecular formula C11H10INO4S B3158809 methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 860611-85-4

methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B3158809
CAS No.: 860611-85-4
M. Wt: 379.17 g/mol
InChI Key: IMUVQBGNXFLPCW-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical significance. This compound, with its unique substituents, is of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of strong bases and iodinating agents under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. The choice of solvents and reagents is crucial to ensure environmental compliance and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of indole derivatives with different functional groups .

Scientific Research Applications

Methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to its combination of iodine, sulfonyl, and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-iodo-1-methylsulfonylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO4S/c1-17-11(14)10-9(12)7-5-3-4-6-8(7)13(10)18(2,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUVQBGNXFLPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate
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methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate
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methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate
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methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate
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methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate
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methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate

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